

Spectroscopic and Spectrometric Characterization of 1-(3-Chlorobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Chlorobenzyl)piperazine**

Cat. No.: **B1349040**

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This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound **1-(3-Chlorobenzyl)piperazine** (CAS No. 23145-91-7). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its constituent chemical moieties: the 3-chlorobenzyl group and the piperazine ring. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this class.

Chemical Structure and Properties

- IUPAC Name: **1-(3-Chlorobenzyl)piperazine**
- CAS Number: 23145-91-7
- Molecular Formula: $C_{11}H_{15}ClN_2$ [1][2][3][4]
- Molecular Weight: 210.70 g/mol [1][2][3][4]
- Physical Form: Liquid[2]

- Boiling Point: 120-123 °C at 1.5 mmHg[2]
- Density: 1.129 g/mL at 25 °C[2]
- Refractive Index: n_{20/D} 1.5582[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for **1-(3-Chlorobenzyl)piperazine**, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-(3-Chlorobenzyl)piperazine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Piperazine N-H	1.5 - 2.5	Broad Singlet	1H
Piperazine -CH ₂ - (4 protons)	2.4 - 2.7	Triplet	4H
Piperazine -CH ₂ - (4 protons)	2.8 - 3.1	Triplet	4H
Benzyl -CH ₂ -	3.5 - 3.7	Singlet	2H
Aromatic C-H	7.1 - 7.4	Multiplet	4H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-(3-Chlorobenzyl)piperazine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Piperazine -CH ₂ -	45 - 47
Piperazine -CH ₂ -	53 - 55
Benzyl -CH ₂ -	62 - 64
Aromatic C-H	126 - 130
Aromatic C-Cl	133 - 135
Aromatic C-CH ₂	138 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(3-Chlorobenzyl)piperazine** is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-N bonds, and the C-Cl bond. Spectra are typically recorded from a KBr pellet or as a thin film.

Table 3: Predicted IR Absorption Bands for **1-(3-Chlorobenzyl)piperazine**

Functional Group	Predicted Absorption Range (cm^{-1})	Bond Vibration
N-H (piperazine)	3200 - 3400	Stretching
C-H (aromatic)	3000 - 3100	Stretching
C-H (aliphatic)	2800 - 3000	Stretching
C=C (aromatic)	1450 - 1600	Stretching
C-N	1020 - 1250	Stretching
C-Cl	600 - 800	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(3-Chlorobenzyl)piperazine**, electron ionization (EI) would likely lead to fragmentation of the piperazine ring and the benzyl group. The predicted molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for **1-(3-Chlorobenzyl)piperazine**

m/z Value	Predicted Fragment
210/212	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
125/127	[Cl-C ₆ H ₄ -CH ₂] ⁺ (Chlorobenzyl cation)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
85	[C ₅ H ₉ N ₂] ⁺ (Piperazine fragment)
56	[C ₃ H ₆ N] ⁺ (Piperazine fragment)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **1-(3-Chlorobenzyl)piperazine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

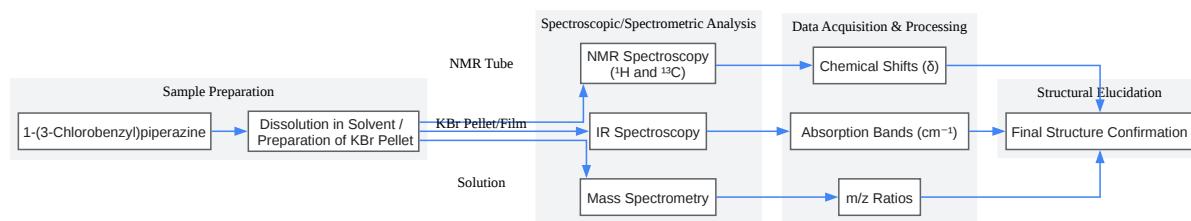
- Sample Preparation (KBr Pellet Method): Grind a small amount of **1-(3-Chlorobenzyl)piperazine** (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **1-(3-Chlorobenzyl)piperazine** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile compounds, direct injection or infusion via a syringe pump into an electrospray ionization (ESI) source is common. Gas chromatography (GC) can also be used for sample introduction with an electron ionization (EI) source.
- Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method suitable for identifying the molecular ion, while EI is a higher-energy method that induces fragmentation, providing structural information.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z , which is then interpreted to determine the molecular weight and identify fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like **1-(3-Chlorobenzyl)piperazine**.



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